REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[N:6][C:7]=1Cl.[Cl:10][C:11]1[CH:17]=[CH:16][C:14]([NH2:15])=[CH:13][CH:12]=1.Cl>O.C(O)C>[Cl:9][C:3]1[N:4]=[CH:5][N:6]=[C:7]([NH:15][C:14]2[CH:16]=[CH:17][C:11]([Cl:10])=[CH:12][CH:13]=2)[C:2]=1[NH2:1]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=NC1Cl)Cl
|
Name
|
|
Quantity
|
4.71 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 19 hours the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by warming
|
Type
|
CUSTOM
|
Details
|
reaction to 82° C
|
Type
|
STIRRING
|
Details
|
stirred for 60 hours
|
Duration
|
60 h
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected on a sintered glass funnel
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
After drying under vacuum
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NC=N1)NC1=CC=C(C=C1)Cl)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.38 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |